molecular formula C9H6N2O3 B8737628 5-Nitroquinolin-3-ol

5-Nitroquinolin-3-ol

Cat. No. B8737628
M. Wt: 190.16 g/mol
InChI Key: SISRQKHBPIZTNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06441017B1

Procedure details

3-Amino-5-nitroquinoline, as described above in Step C, (4.48 g, 23.68 mmol) was dissolved in H2SO4 (6N aqueous solution, 50 mL, 300 mmol) and cooled to approximately 5° C. A 0° C. solution of NaNO2 (1.63g, 23.68 mmol) in water (5 mL) was added dropwise to the amine solution. After 45 min at 5 to 10° C., the reaction was poured into refluxing 5% aqueous H2SO4 (300 mL). The resulting mixture was heated for 5 min, then cooled and extracted once with CH2Cl2. The aqueous layer was basified with solid NaHCO3 and extracted once with CH2Cl2. The aqueous layer was then neutralized with aqueous HCl and filtered. The filtered solid was dried in vacuo to yield the above-titled compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.63 g
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[C:9]([N+:12]([O-:14])=[O:13])[CH:8]=[CH:7][CH:6]=2.[OH:15]S(O)(=O)=O.N([O-])=O.[Na+]>O>[OH:15][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[C:9]([N+:12]([O-:14])=[O:13])[CH:8]=[CH:7][CH:6]=2 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=NC2=CC=CC(=C2C1)[N+](=O)[O-]
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
1.63 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction was poured
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated for 5 min
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted once with CH2Cl2
EXTRACTION
Type
EXTRACTION
Details
extracted once with CH2Cl2
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtered solid was dried in vacuo

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
OC=1C=NC2=CC=CC(=C2C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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